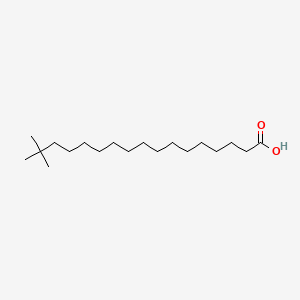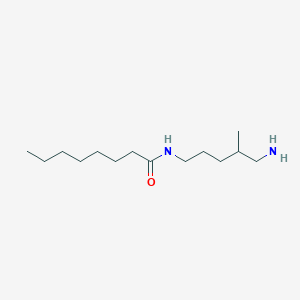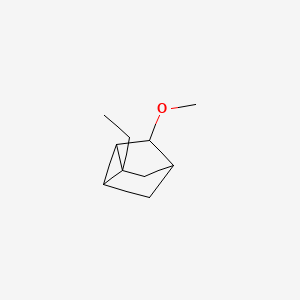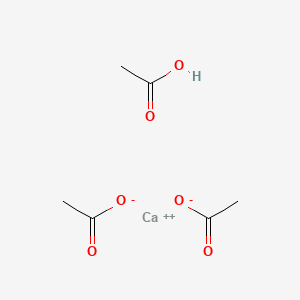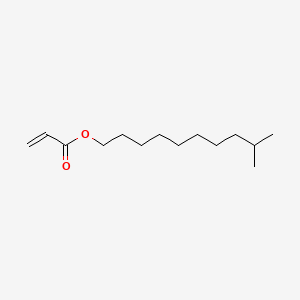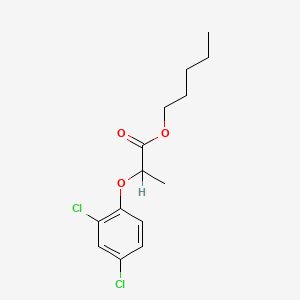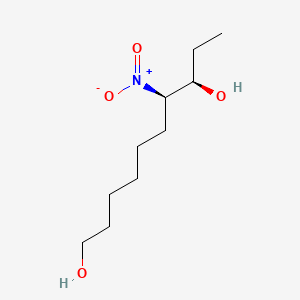
1,8-Decanediol, 7-nitro-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Decanediol, 7-nitro-, (R,R)-** is a chemical compound with the molecular formula C10H21NO4 . It is a nitro-substituted diol, characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) on a decane backbone. The compound is chiral, with the (R*,R*)- configuration indicating the specific spatial arrangement of its atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Decanediol, 7-nitro-, (R*,R*)- can be synthesized through a multi-step process involving the nitration of decanediol. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the decane backbone .
Industrial Production Methods: Industrial production of 1,8-Decanediol, 7-nitro-, (R*,R*)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Decanediol, 7-nitro-, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products:
Oxidation: Formation of decanedione derivatives.
Reduction: Formation of 1,8-decanediamine, 7-nitro-.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,8-Decanediol, 7-nitro-, (R*,R*)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,8-Decanediol, 7-nitro-, (R*,R*)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparación Con Compuestos Similares
1,9-Decanediol: Similar structure but with hydroxyl groups at different positions.
1,10-Decanediol: Another decanediol with hydroxyl groups at the terminal positions.
7-Nitro-1-decanol: A related compound with a single hydroxyl group and a nitro group.
Uniqueness: 1,8-Decanediol, 7-nitro-, (R*,R*)- is unique due to its specific nitro and hydroxyl group positions, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, influencing its interactions with other chiral molecules .
Propiedades
Número CAS |
138668-24-3 |
|---|---|
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(7R,8R)-7-nitrodecane-1,8-diol |
InChI |
InChI=1S/C10H21NO4/c1-2-10(13)9(11(14)15)7-5-3-4-6-8-12/h9-10,12-13H,2-8H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
UTGBPRBRYVTSGJ-NXEZZACHSA-N |
SMILES isomérico |
CC[C@H]([C@@H](CCCCCCO)[N+](=O)[O-])O |
SMILES canónico |
CCC(C(CCCCCCO)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


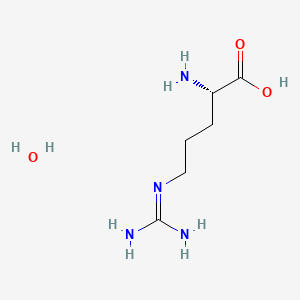
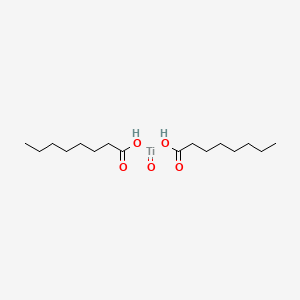
![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
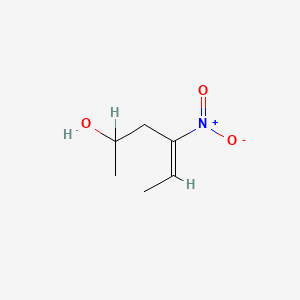
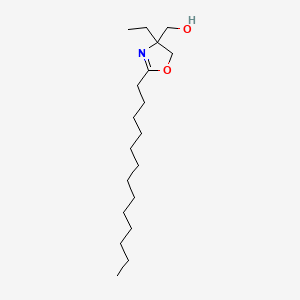
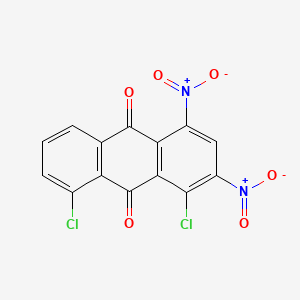
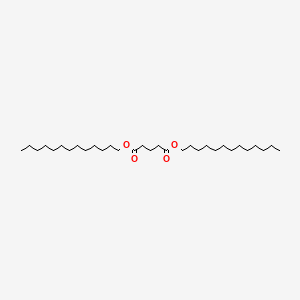
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
